molecular formula C20H23NO7 B4264815 6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B4264815
M. Wt: 389.4 g/mol
InChI Key: MPIOXIQSKMNYNE-UHFFFAOYSA-N
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Description

6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a cyclohexene ring substituted with a carboxylic acid group and a phenyl group bearing ethoxycarbonyl substituents. The presence of these functional groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reducing carboxylic acids.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like carboxylic acid and ethoxycarbonyl allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Uniqueness: 6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of a cyclohexene ring, carboxylic acid group, and ethoxycarbonyl-substituted phenyl group

Properties

IUPAC Name

6-[[3,5-bis(ethoxycarbonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-3-27-19(25)12-9-13(20(26)28-4-2)11-14(10-12)21-17(22)15-7-5-6-8-16(15)18(23)24/h5-6,9-11,15-16H,3-4,7-8H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIOXIQSKMNYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2CC=CCC2C(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 4
6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 5
6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
6-{[3,5-BIS(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID

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